5-{2-[4-(pyrrolidin-1-ylsulfonyl)phenyl]hydrazinylidene}pyrimidine-2,4,6(1H,3H,5H)-trione
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Overview
Description
5-{2-[4-(PYRROLIDINE-1-SULFONYL)PHENYL]HYDRAZIN-1-YLIDENE}-1,3-DIAZINANE-2,4,6-TRIONE is a complex organic compound that features a pyrrolidine ring, a sulfonyl group, and a diazinane trione core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-{2-[4-(PYRROLIDINE-1-SULFONYL)PHENYL]HYDRAZIN-1-YLIDENE}-1,3-DIAZINANE-2,4,6-TRIONE typically involves multiple steps:
Formation of the Pyrrolidine Sulfonyl Intermediate: This step involves the reaction of pyrrolidine with a sulfonyl chloride derivative under basic conditions to form the pyrrolidine sulfonyl intermediate.
Hydrazine Derivative Formation: The intermediate is then reacted with a hydrazine derivative to form the hydrazinylidene intermediate.
Cyclization: The final step involves the cyclization of the hydrazinylidene intermediate with a trione derivative under acidic or basic conditions to form the target compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the pyrrolidine ring and the hydrazinylidene moiety.
Reduction: Reduction reactions can occur at the sulfonyl group and the trione core.
Substitution: The compound can participate in substitution reactions, especially at the phenyl ring and the hydrazinylidene moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Halogenating agents and nucleophiles are often employed in substitution reactions.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce alcohols or amines.
Scientific Research Applications
5-{2-[4-(PYRROLIDINE-1-SULFONYL)PHENYL]HYDRAZIN-1-YLIDENE}-1,3-DIAZINANE-2,4,6-TRIONE has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent due to its unique structural features and biological activity.
Biological Research: It is used in studies involving enzyme inhibition, receptor binding, and cellular signaling pathways.
Industrial Applications: The compound’s stability and reactivity make it useful in the synthesis of other complex organic molecules.
Mechanism of Action
The mechanism of action of 5-{2-[4-(PYRROLIDINE-1-SULFONYL)PHENYL]HYDRAZIN-1-YLIDENE}-1,3-DIAZINANE-2,4,6-TRIONE involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonyl group and the hydrazinylidene moiety play crucial roles in binding to these targets, leading to inhibition or activation of biological pathways.
Comparison with Similar Compounds
Similar Compounds
Pyrrolidine Derivatives: Compounds with similar pyrrolidine rings, such as pyrrolidine-2,5-diones.
Sulfonyl Hydrazines: Compounds with similar sulfonyl and hydrazine groups.
Uniqueness
The uniqueness of 5-{2-[4-(PYRROLIDINE-1-SULFONYL)PHENYL]HYDRAZIN-1-YLIDENE}-1,3-DIAZINANE-2,4,6-TRIONE lies in its combination of a pyrrolidine ring, a sulfonyl group, and a diazinane trione core. This combination imparts unique chemical and biological properties that are not found in other similar compounds.
Properties
Molecular Formula |
C14H15N5O5S |
---|---|
Molecular Weight |
365.37 g/mol |
IUPAC Name |
6-hydroxy-5-[(4-pyrrolidin-1-ylsulfonylphenyl)diazenyl]-1H-pyrimidine-2,4-dione |
InChI |
InChI=1S/C14H15N5O5S/c20-12-11(13(21)16-14(22)15-12)18-17-9-3-5-10(6-4-9)25(23,24)19-7-1-2-8-19/h3-6H,1-2,7-8H2,(H3,15,16,20,21,22) |
InChI Key |
QMCLTLFUZZPZGA-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(C1)S(=O)(=O)C2=CC=C(C=C2)N=NC3=C(NC(=O)NC3=O)O |
Origin of Product |
United States |
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